4-(2,6-dimethylphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
4-(2,6-Dimethylphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazolone derivative characterized by a 1,2,4-triazol-3-one core substituted with a 2,6-dimethylphenyl group at position 4 and methyl groups at positions 2 and 3. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological and chemical properties, including anti-inflammatory, antimicrobial, and enzyme-inhibitory activities. Its structure combines aromatic and alkyl substituents, which influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.
Properties
IUPAC Name |
4-(2,6-dimethylphenyl)-2,5-dimethyl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-8-6-5-7-9(2)11(8)15-10(3)13-14(4)12(15)16/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVIBYLIRCHULD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-dimethylphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethylphenylhydrazine with acetylacetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-dimethylphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
4-(2,6-dimethylphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,6-dimethylphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazolone Derivatives
Key Comparisons
Core Structure Variations: The target compound and W112 share a triazolone core but differ in substituents. In contrast, the target’s 2,6-dimethylphenyl group may reduce solubility but increase steric hindrance, affecting receptor binding. 6c replaces the triazolone oxygen with sulfur (thione), altering hydrogen-bonding capacity and redox activity, which may enhance antimicrobial effects .
Biological Activity :
- W112 demonstrates anti-inflammatory and neuroprotective effects in Alzheimer’s models by suppressing tau phosphorylation and cytokine production . The target compound’s methyl groups could modulate similar pathways but with reduced potency due to lower electron-withdrawing effects compared to W112’s alkoxy chain.
- GSK2194069 and IPI-9119 target lipid metabolism enzymes (β-ketoacyl-ACP reductase, palmitoyl-ACP thioesterase), highlighting the triazolone scaffold’s versatility in enzyme inhibition. The target compound lacks the bulky substituents (e.g., benzofuran, tetrazole) critical for these interactions .
Spectroscopic and Analytical Data :
Biological Activity
The compound 4-(2,6-dimethylphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a member of the triazole class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a triazole ring that is crucial for its biological activity. The presence of the dimethylphenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. In vitro assays have shown that compounds containing the triazole moiety can inhibit the proliferation of various cancer cell lines. For instance, a related triazole compound demonstrated an IC value of 9.6 μM against human microvascular endothelial cells (HMEC-1), indicating potent antiproliferative effects compared to other compounds in the same series .
Table 1: Antiproliferative Activity of Triazole Compounds
| Compound | Cell Line | IC (μM) |
|---|---|---|
| Compound A | HMEC-1 | 9.6 ± 0.7 |
| Compound B | HeLa | 41 ± 3 |
| Compound C | CEM | Not reported |
The mechanism by which triazole compounds exert their anticancer effects often involves the inhibition of key enzymes involved in tumor growth and survival. The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors and donors, facilitating interactions with target proteins involved in cell signaling pathways .
Additionally, triazoles are known to be resistant to proteolytic cleavage and hydrolysis, making them stable candidates for drug development . This stability may enhance their bioavailability and therapeutic efficacy.
Antimicrobial Activity
Triazole derivatives have also been investigated for their antimicrobial properties. The structural features that confer lipophilicity may enhance membrane permeability, allowing these compounds to disrupt microbial cell membranes effectively. Preliminary studies indicate that certain triazole derivatives exhibit promising activity against a range of bacterial and fungal pathogens.
Case Studies
A study published in Pharmaceutical Research highlighted a series of synthesized triazole compounds that exhibited varying degrees of anticancer activity across different cell lines. The study noted that modifications to the phenyl substituents significantly impacted biological activity, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
